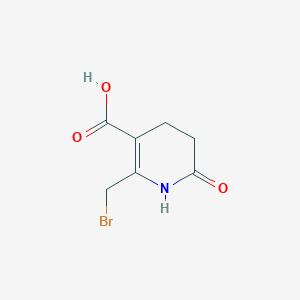
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid
Vue d'ensemble
Description
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H8BrNO3 and its molecular weight is 234.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(Bromomethyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid (CAS Number: 1437312-15-6) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C7H8BrNO3, and it has a molecular weight of 234.05 g/mol. This compound has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrNO3 |
| Molecular Weight | 234.05 g/mol |
| CAS Number | 1437312-15-6 |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of tetrahydropyridine compounds. For instance, in a study utilizing the A549 human lung adenocarcinoma cell line, various derivatives exhibited structure-dependent cytotoxicity. The compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to evaluate cell viability compared to cisplatin, a standard chemotherapeutic agent.
Key Findings:
- Compounds with carboxylic acid functionalities demonstrated enhanced anticancer activity.
- Notably, compound 15 reduced A549 cell viability to 66%, indicating significant cytotoxic effects.
- Structural modifications, such as the presence of free amino groups, were linked to increased anticancer efficacy while minimizing toxicity to non-cancerous cells like HSAEC1-KT .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro tests against multidrug-resistant pathogens revealed promising results.
Testing Parameters:
- Pathogens Tested : Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
- Methodology : Compounds were screened for their ability to inhibit bacterial growth.
Observations:
The tested compounds showed varying degrees of effectiveness against the aforementioned pathogens. The presence of bromine in the structure was noted to enhance antimicrobial activity compared to non-brominated analogs .
Case Studies
- Study on Anticancer Activity : A series of pyrrolidine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The findings indicated that modifications on the tetrahydropyridine scaffold significantly influenced biological activity.
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, various tetrahydropyridine derivatives were assessed against resistant strains. The results suggested that modifications in the side chains could lead to enhanced potency against specific pathogens .
Propriétés
IUPAC Name |
6-(bromomethyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c8-3-5-4(7(11)12)1-2-6(10)9-5/h1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWLHCMCNKNLOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=C1C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















